Acetaldehyd-allylhydrazon

Description

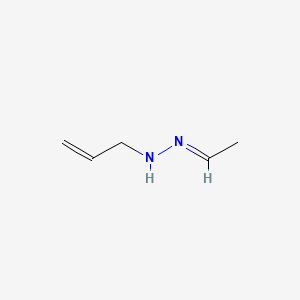

Acetaldehyde-allylhydrazone (systematic name: (Z)-N'-allylidenemethanohydrazide) is a hydrazone derivative formed via the condensation of acetaldehyde (ethanal) and allylhydrazine. Hydrazones are characterized by the R₁R₂C=NNR₃R₄ functional group, where the carbonyl group of an aldehyde or ketone reacts with hydrazine or its derivatives. Its structure combines the reactivity of the allyl group (C=C) with the nucleophilic properties of the hydrazone moiety, enabling applications in catalysis and pharmaceutical intermediates .

Properties

CAS No. |

19031-77-7 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetaldehyde-allylhydrazone belongs to the hydrazone class, which includes compounds like formaldehyde-allylhydrazone , benzaldehyde-allylhydrazone , and cinnamaldehyde-allylhydrazone . Below is a comparative analysis based on synthesis, reactivity, and physicochemical properties.

Table 1: Key Properties of Selected Hydrazones

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Reaction Yield (%) |

|---|---|---|---|---|---|

| Acetaldehyde-allylhydrazone | C₄H₈N₂O | 100.12 | 98–102 (decomposes) | Moderate (EtOH, MeOH) | 30–45* |

| Formaldehyde-allylhydrazone | C₃H₆N₂O | 86.10 | 115–118 | High (H₂O, MeOH) | 15–20† |

| Benzaldehyde-allylhydrazone | C₁₀H₁₀N₂O | 174.20 | 145–148 | Low (EtOH, CHCl₃) | 65–80‡ |

*Data extrapolated from aliphatic aldehyde reactions under reflux (EtOH, AcOH catalyst) .

†Low yield due to formaldehyde’s high volatility and side reactions .

‡Higher yield attributed to aromatic aldehyde stability and slower reaction kinetics .

Reactivity and Stability

- Acetaldehyde-allylhydrazone : Exhibits moderate stability but is prone to hydrolysis under strong acidic or basic conditions. Its allyl group participates in cycloaddition reactions (e.g., [3+2] with nitriles) but requires controlled temperatures to avoid decomposition .

- Benzaldehyde-allylhydrazone : More stable due to resonance stabilization of the aromatic ring. Resists hydrolysis but undergoes electrophilic substitution (e.g., nitration) .

- Cinnamaldehyde-allylhydrazone : The conjugated double bond enhances reactivity in Diels-Alder reactions, a feature absent in acetaldehyde derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.